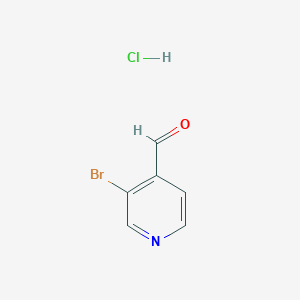

3-Bromo-4-pyridinecarboxaldehyde hydrochloroide

描述

3-Bromo-4-pyridinecarboxaldehyde hydrochloride is a chemical compound with the molecular formula C6H4BrNO·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride typically involves the bromination of 4-pyridinecarboxaldehyde. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for 3-Bromo-4-pyridinecarboxaldehyde hydrochloride are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .

化学反应分析

Types of Reactions

3-Bromo-4-pyridinecarboxaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

Oxidation: 3-Bromo-4-pyridinecarboxylic acid.

Reduction: 3-Bromo-4-pyridinecarbinol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

3-Bromo-4-pyridinecarboxaldehyde hydrochloride serves as a crucial intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, making it valuable for creating complex molecules.

Key Reactions:

- Cross-Coupling Reactions: It can be used in Suzuki and Sonogashira coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals .

- Aldol Condensation: The aldehyde group allows for aldol reactions, facilitating the formation of larger carbon frameworks .

Pharmaceutical Research

The compound has shown promise in pharmaceutical applications due to its biological activities. Derivatives of 3-bromo-4-pyridinecarboxaldehyde have been explored for their potential as:

- Antimicrobial Agents: Studies indicate that certain derivatives exhibit antibacterial properties, making them candidates for developing new antibiotics .

- Anticancer Compounds: Research has highlighted the potential of this compound in synthesizing anticancer agents through modifications of its structure .

Material Science

In material science, 3-bromo-4-pyridinecarboxaldehyde hydrochloride is utilized as a crosslinking agent in polymers. This enhances the mechanical properties and thermal stability of polymeric materials.

Applications:

- Polymer Chemistry: It is employed to improve the properties of various polymers, making them more durable and resistant to environmental factors .

- Coatings and Adhesives: The compound is also used in formulating coatings and adhesives, where enhanced adhesion and durability are required .

Case Studies

In a pharmacological study, derivatives of 3-bromo-4-pyridinecarboxaldehyde were tested against various bacterial strains. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

作用机制

The mechanism of action of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

相似化合物的比较

Similar Compounds

- 3-Bromo-2-pyridinecarboxaldehyde

- 5-Bromo-2-pyridinecarboxaldehyde

- 6-Bromo-3-pyridinecarboxaldehyde

- 2-Pyridinecarboxaldehyde

Uniqueness

3-Bromo-4-pyridinecarboxaldehyde hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated pyridinecarboxaldehydes. This uniqueness makes it valuable in specific synthetic applications and research studies .

生物活性

3-Bromo-4-pyridinecarboxaldehyde hydrochloride is a compound that has drawn attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by research findings and data.

- Molecular Formula : CHBrNO

- Molar Mass : 186.01 g/mol

- Appearance : Light brown crystalline solid

- Melting Point : 81°C - 82°C

- Solubility : Slightly soluble in acetonitrile and chloroform

- Density : Approximately 1.683 g/cm³

Antimicrobial Activity

Research indicates that 3-bromo-4-pyridinecarboxaldehyde exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Acinetobacter baumannii | 156.2 mg/L |

| Escherichia coli | 312.5 mg/L |

| Staphylococcus aureus | 625 mg/L |

The compound shows a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent in clinical applications .

Anticancer Activity

In addition to its antimicrobial effects, studies have explored the anticancer potential of 3-bromo-4-pyridinecarboxaldehyde. Preliminary investigations have revealed that it may exhibit cytotoxic effects against certain cancer cell lines, although specific data on cell line responses are still being compiled.

Case Study Findings:

- A study on the cytotoxicity of pyridine derivatives indicated that modifications in the pyridine ring could enhance activity against ovarian and breast cancer cells .

- The compound's structure allows for interactions with cellular targets involved in cancer progression, making it a candidate for further investigation in cancer therapy.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. Its mechanism of action is believed to involve binding to active sites of enzymes, thereby modulating their activity. For instance:

- Aldose Reductase Inhibition : Research has shown that derivatives of pyridine compounds can act as inhibitors of aldose reductase (AR), which is significant in diabetic complications . The presence of the carboxylic group at an appropriate distance from the pyridine scaffold enhances this inhibitory activity.

The biological activity of 3-bromo-4-pyridinecarboxaldehyde is attributed to its unique structural features:

- The bromine atom and the carboxaldehyde functional group facilitate interactions with biological targets.

- The pyridine ring enhances membrane permeability, allowing the compound to reach intracellular sites effectively .

常见问题

Q. Basic: What synthetic routes are available for preparing 3-Bromo-4-pyridinecarboxaldehyde hydrochloride, and how can its purity be validated?

Answer:

A common approach involves bromination of 4-pyridinecarboxaldehyde using reagents like N-bromosuccinimide (NBS) under controlled conditions, followed by hydrochlorination to stabilize the product. Post-synthesis, purity validation requires a combination of analytical techniques:

- HPLC with UV detection to assess chemical purity (>98% threshold recommended) .

- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, with attention to characteristic aldehyde proton signals (~10 ppm) and bromine-induced deshielding effects on the pyridine ring .

- Mass spectrometry (MS) for molecular ion confirmation (expected [M+H]⁺ at ~220–225 m/z).

For reproducibility, optimize reaction stoichiometry and inert atmosphere conditions to minimize byproducts like dehalogenated impurities .

Q. Basic: What safety protocols are critical when handling 3-Bromo-4-pyridinecarboxaldehyde hydrochloride?

Answer:

Due to its brominated and aldehyde functional groups, stringent safety measures are required:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr gas during reactions) .

- Waste disposal : Segregate halogenated waste and neutralize acidic residues before disposal .

- Emergency protocols : Immediate rinsing with water for eye exposure (15+ minutes) and medical consultation for persistent irritation .

Q. Advanced: How can computational methods like DFT predict the reactivity of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride in cross-coupling reactions?

Answer:

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model:

- Electrophilic reactivity : Calculate Fukui indices to identify electron-deficient sites prone to nucleophilic attack (e.g., bromine substitution sites) .

- Transition-state barriers : Simulate Suzuki-Miyaura coupling pathways to predict regioselectivity when using Pd catalysts.

- Solvent effects : Include polarizable continuum models (PCM) to account for solvent polarity in reaction optimization .

Validate predictions experimentally using kinetic studies and substituent-directed synthetic trials .

Q. Advanced: How can researchers resolve low yields in nucleophilic aromatic substitution (NAS) reactions involving this compound?

Answer:

Yield discrepancies often arise from competing side reactions (e.g., hydrolysis of the aldehyde group). Mitigation strategies include:

- Temperature control : Maintain sub-80°C to prevent aldehyde degradation .

- Catalyst screening : Test Cu(I)/ligand systems to enhance NAS efficiency while minimizing side reactions.

- In situ monitoring : Use LC-MS to detect intermediates and adjust reaction parameters dynamically .

- Protecting groups : Temporarily protect the aldehyde with acetals during bromine substitution steps .

Q. Basic: What spectroscopic signatures distinguish 3-Bromo-4-pyridinecarboxaldehyde hydrochloride from its isomers?

Answer:

Key diagnostic features include:

- ¹H NMR : A singlet at ~10.0 ppm (aldehyde proton) and deshielded pyridine protons (δ 8.5–9.5 ppm) due to bromine’s electron-withdrawing effect .

- ¹³C NMR : A carbonyl carbon at ~190 ppm and distinct pyridine ring carbons split by bromine’s inductive effect.

- IR spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-Br vibration (~650 cm⁻¹) .

Compare with 2-bromo or 5-bromo isomers, which show shifted proton environments and altered coupling patterns .

Q. Advanced: How does the electronic nature of the pyridine ring influence its application in metal-organic frameworks (MOFs)?

Answer:

The electron-deficient pyridine ring enhances coordination with metal nodes (e.g., Zn²⁺ or Cu²⁺), while the aldehyde group enables post-synthetic modification (PSM) via Schiff base formation. Methodological considerations:

- DFT calculations : Predict binding energies and framework stability under varying pH conditions .

- X-ray crystallography : Resolve MOF structures to confirm ligand orientation and pore geometry.

- Thermogravimetric analysis (TGA) : Assess thermal stability of the aldehyde group during MOF synthesis .

Q. Advanced: What strategies address solubility challenges in aqueous-phase reactions with this compound?

Answer:

The compound’s limited water solubility requires:

- Co-solvent systems : Use DMSO/water mixtures (≤20% v/v) to enhance dissolution without degrading the aldehyde group .

- Micellar catalysis : Employ surfactants like SDS to create hydrophobic microenvironments for reactions.

- pH adjustment : Protonate the pyridine nitrogen under acidic conditions (pH < 3) to improve aqueous compatibility .

属性

IUPAC Name |

3-bromopyridine-4-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABBQEWRRGZBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C=O)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。